molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2499521
CAS No.: 2402828-83-3
M. Wt: 261.022
InChI Key: MOBFERIRRRENMV-UHFFFAOYSA-N
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Description

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure with an iodine atom at the 3-position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives to form N-propargylated C-3 substituted pyrazoles. These intermediates are then reacted with different amine derivatives in the presence of cesium carbonate in methanol to yield the desired pyrazolo[1,5-a]pyrazine-4-one derivatives .

Industrial Production Methods

the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as the use of cesium carbonate and methanol, suggest that similar methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazolo[1,5-a]pyrazine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Biological Activity

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention due to its varied biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrazin-4-one structure, which significantly influences its reactivity and biological properties. The presence of iodine allows for various substitution reactions, enhancing the compound's potential for developing derivatives with diverse biological activities.

Target Interactions:
this compound interacts with several biological targets:

  • Cannabinoid Receptors: It has been shown to interact with CB1 and CB2 receptors, which are involved in various physiological processes.
  • Anti-inflammatory Targets: The compound exhibits potential as an anti-inflammatory agent by inhibiting p38 kinase activity.
  • Antimicrobial Activity: Studies indicate that it may have antimicrobial properties, although specific targets remain to be fully elucidated.

Biochemical Pathways:
Research indicates that related pyrazole derivatives can inhibit HIV-1 integrase and dipeptidyl peptidase-IV (DPP-IV), suggesting potential applications in antiviral and antidiabetic therapies.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound on cancer cell lines. In particular:

  • A549 Lung Adenocarcinoma Cells: At a concentration of 160 µM, certain derivatives increased cell death rates by up to 50%.
  • Mechanism of Action: The cytotoxicity appears to involve apoptosis pathways, as indicated by the activation of caspases during treatment with this compound .

Pharmacokinetics

Theoretical studies on the pharmacokinetics of pyrazolopyrazine derivatives suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These predictions indicate that this compound could be a viable candidate for further development in medicinal chemistry.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Pyrazolo[1,5-a]pyrimidineLacks iodine; different ring structureVaries; less potent than iodinated derivatives
Pyrazolo[1,5-a]pyrazineContains a pyrazine ring; lacks iodineAnticancer properties noted
Imidazo[1,5-a]pyrazineContains imidazole; distinct chemical behaviorAntimicrobial and anti-inflammatory
This compound Unique iodine substitution enhances reactivityNotable cytotoxicity against cancer cells

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity:
    • A study involving A549 cells demonstrated significant cytotoxic effects at varying concentrations. The structure–activity relationship (SAR) indicates that modifications to the compound can enhance its efficacy against cancer cells .
  • Antiviral Properties:
    • Derivatives have been shown to inhibit HIV integrase effectively. This suggests that further exploration into its antiviral capabilities could yield promising results for drug development against viral infections .
  • Inflammatory Disorders:
    • The inhibition of p38 kinase suggests potential applications in treating inflammatory diseases. The ability to modulate inflammatory pathways positions this compound as a candidate for further investigation in inflammatory conditions .

Properties

IUPAC Name

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBFERIRRRENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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